1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Pharmaceutical impurity profiling ANDA analytical method validation Quality control

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide (CAS 247583-72-8), molecular formula C8H12N4O3, is a nitropyrazole amide derivative that serves exclusively as a synthetic intermediate. Its primary documented utility is in the preparation of pyrazolopyrimidinone cGMP PDE5 inhibitors, including sildenafil analogs and the "Iso Viagra" isomer series.

Molecular Formula C8H12N4O3
Molecular Weight 212.21 g/mol
CAS No. 247583-72-8
Cat. No. B135725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide
CAS247583-72-8
Molecular FormulaC8H12N4O3
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=NN1C)C(=O)N)[N+](=O)[O-]
InChIInChI=1S/C8H12N4O3/c1-3-4-5-7(12(14)15)6(8(9)13)10-11(5)2/h3-4H2,1-2H3,(H2,9,13)
InChIKeyNCCQVNCBOLIFEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide (CAS 247583-72-8): Product Overview and Primary Application Context for Scientific Procurement


1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide (CAS 247583-72-8), molecular formula C8H12N4O3, is a nitropyrazole amide derivative that serves exclusively as a synthetic intermediate. Its primary documented utility is in the preparation of pyrazolopyrimidinone cGMP PDE5 inhibitors, including sildenafil analogs and the "Iso Viagra" isomer series [1]. The compound is also classified as Sildenafil Impurity 7 and is supplied with regulatory-compliant characterization data for ANDA analytical method development and quality control applications [2]. This compound is available for research use only from multiple suppliers, with catalogued purity specifications ranging from >95% to unspecified analytical grade .

Why Generic Substitution of 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide Fails: Structural Determinants of Reactivity and Regulatory Identity


Generic substitution among nitropyrazole carboxamides is precluded by two irreducible constraints: positional isomerism and functional group identity. The compound's substitution pattern—1-methyl, 4-nitro, 5-propyl, 3-carboxamide—represents one specific isomer among multiple regioisomeric possibilities. For example, the 1-methyl-3-propyl-4-nitro-5-carboxamide positional isomer (CAS 139756-01-7) differs in the spatial arrangement of carboxamide and propyl substituents on the pyrazole ring. Even when the nitro group is absent entirely, as in the reduced 4-amino derivative (CAS 247583-78-4) used as the key synthon for pyrazolopyrimidinone cyclization , the downstream reactivity profile changes fundamentally. Furthermore, in regulatory contexts, this compound's identity as Sildenafil Impurity 7—as distinct from other sildenafil process impurities such as Impurity NA (1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, CAS 139756-00-6) [1]—means that substitution with a structurally similar analog would invalidate analytical method validation and regulatory submission data integrity [2].

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


Regulatory Identity as Sildenafil Impurity 7: Validated Analytical Reference Standard with Traceability Documentation

This compound is specifically designated and catalogued as Sildenafil Impurity 7 [1]. The impurity is supplied with detailed characterization data compliant with regulatory guidelines and can serve as a reference standard for ANDA analytical method development, method validation, and quality control applications [2]. In contrast, the closely related positional isomer 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide (CAS 139756-01-7) is catalogued as a distinct sildenafil process impurity with a separate impurity identifier . The acid analog 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid (CAS 139756-00-6) is designated as Sildenafil Impurity NA [3].

Pharmaceutical impurity profiling ANDA analytical method validation Quality control Regulatory compliance

Commercial Purity Specifications: Benchmarking Available Grades for Synthetic and Analytical Applications

Commercial suppliers offer 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide with specified purity thresholds. Dalton Research Molecules supplies the compound with purity >95% (Catalog # DC-002246) . CheMenu offers the compound at 95%+ purity (Catalog # CM614521) . Aladdin supplies the compound (Catalog # M341178) without a publicly specified purity percentage, priced at 1,743.90 RMB per 10 mg [1]. Santa Cruz Biotechnology supplies 10 mg quantities at $330.00 without a specified purity threshold in the catalog listing .

Purity specification Synthetic intermediate Analytical reference standard Procurement decision

Physicochemical Properties: LogP and PSA Benchmarking Against Acid Analog

The target compound exhibits calculated LogP of 1.60320 and polar surface area (PSA) of 106.73 Ų [1]. In comparison, the carboxylic acid analog 1-methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxylic acid (CAS 247583-71-7) exhibits LogP of 1.5022 and PSA of 100.94 Ų [2]. The carboxamide derivative is approximately 0.1 LogP units more lipophilic than the acid analog, while possessing a larger PSA (difference of 5.79 Ų) due to the amide moiety.

LogP Polar surface area Lipophilicity Chromatographic behavior

1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide: Validated Application Scenarios for Scientific and Industrial Procurement


Sildenafil ANDA Analytical Method Development and Quality Control

This compound serves as Sildenafil Impurity 7, a process-related impurity reference standard. It is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications in Abbreviated New Drug Applications (ANDAs) for sildenafil citrate formulations [1]. The impurity's identity is distinct from Sildenafil Impurity NA (the carboxylic acid analog, CAS 139756-00-6) [2] and other sildenafil process impurities, making correct procurement essential for method specificity validation. Suppliers offering regulatory-compliant characterization data and potential USP/EP traceability are preferred for this application.

Synthesis of Pyrazolopyrimidinone cGMP PDE5 Inhibitors

This nitropyrazole amide functions as a synthetic intermediate for the preparation of pyrazolopyrimidinone cGMP PDE5 inhibitors, including the "Iso Viagra" isomer series [1]. The synthetic route involves reduction of the 4-nitro group to the 4-amino derivative (4-amino-1-methyl-5-propyl-1H-pyrazole-3-carboxamide, CAS 247583-78-4), which serves as the key synthon for cyclization to the pyrazolo[4,3-d]pyrimidin-7-one core [2]. For this application, purity of >95% is generally sufficient for research-scale synthesis, though procurement quantity and pricing vary significantly across suppliers.

Physicochemical Profiling and Chromatographic Method Optimization

The compound's calculated LogP of 1.60320 and PSA of 106.73 Ų [1] inform reversed-phase HPLC method development for impurity separation. The 0.1 LogP unit difference relative to the carboxylic acid analog (CAS 247583-71-7, LogP 1.5022) [2] provides a basis for predicting relative retention times. The carboxamide's distinct polarity may be exploited for selective extraction or chromatographic resolution from acid and positional isomer impurities during process development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-nitro-5-propyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.